

Difluoromethanol: A Versatile Building Block for Modern Organic Synthesis

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Compound of Interest

Compound Name: *Difluoromethanol*

Cat. No.: *B8680546*

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Abstract

Difluoromethanol (CF₂HOH), a structurally simple fluorinated alcohol, has emerged as a pivotal building block in contemporary organic synthesis. Although its inherent instability often necessitates in situ generation, its synthetic equivalents provide a powerful platform for the introduction of the scientifically valuable difluoromethyl (CF₂H) and difluoromethoxy (OCF₂H) moieties into organic molecules. The incorporation of these groups can profoundly influence the pharmacokinetic and physicochemical properties of compounds, making **difluoromethanol**-derived synthons indispensable tools in drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of **difluoromethanol** and its precursors, with a focus on practical experimental protocols and comparative data to aid in the strategic design and execution of synthetic routes.

Introduction: The Significance of the Difluoromethyl and Difluoromethoxy Groups

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) and difluoromethoxy (OCF₂H) groups, in particular, have garnered significant attention. The CF₂H group can act as a lipophilic hydrogen bond donor and is

considered a bioisostere of hydroxyl, thiol, or amine functionalities. The OCF₂H group offers a unique combination of properties, including increased metabolic stability and altered electronic characteristics, making it a valuable substituent in medicinal chemistry. **Difluoromethanol**, as the simplest molecule containing the HO CF₂- motif, represents a direct or indirect source for these crucial building blocks.

Properties and Stability of Difluoromethanol

Difluoromethanol is a colorless, volatile, and flammable liquid.^[1] Due to the presence of two electron-withdrawing fluorine atoms, it exhibits high polarity. While **difluoromethanol** can be synthesized, its isolation and handling are challenging due to its propensity to decompose. This inherent instability has led to the development of numerous strategies for its in situ generation or the use of more stable precursors that act as synthetic equivalents.

Table 1: Physicochemical Properties of **Difluoromethanol**

Property	Value	Reference
Molecular Formula	CH ₂ F ₂ O	[1]
Molecular Weight	68.0231 g/mol	[1]
CAS Number	1426-06-8	[1]
Appearance	Colorless liquid (predicted)	[1]
Boiling Point	N/A	[1]
Melting Point	N/A	[1]

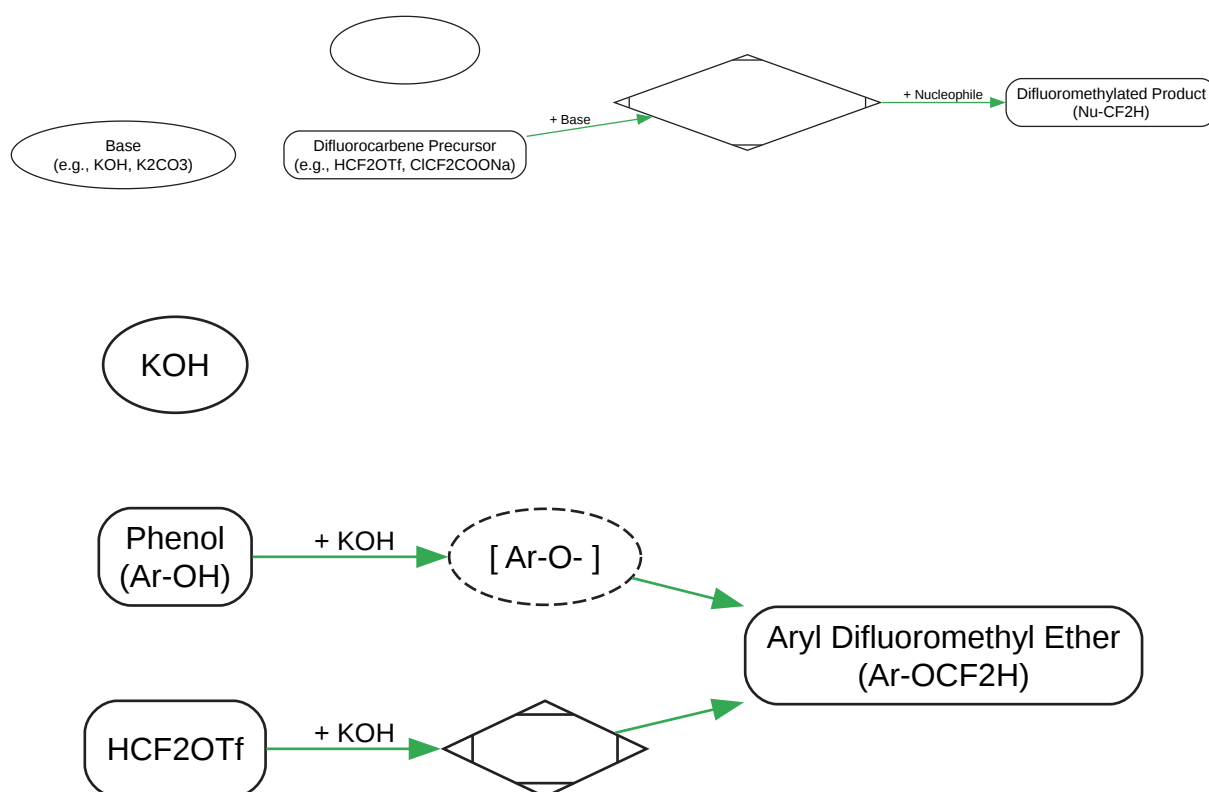
Note: Due to its instability, many physical properties of pure **difluoromethanol** have not been experimentally determined and are listed as not available (N/A).

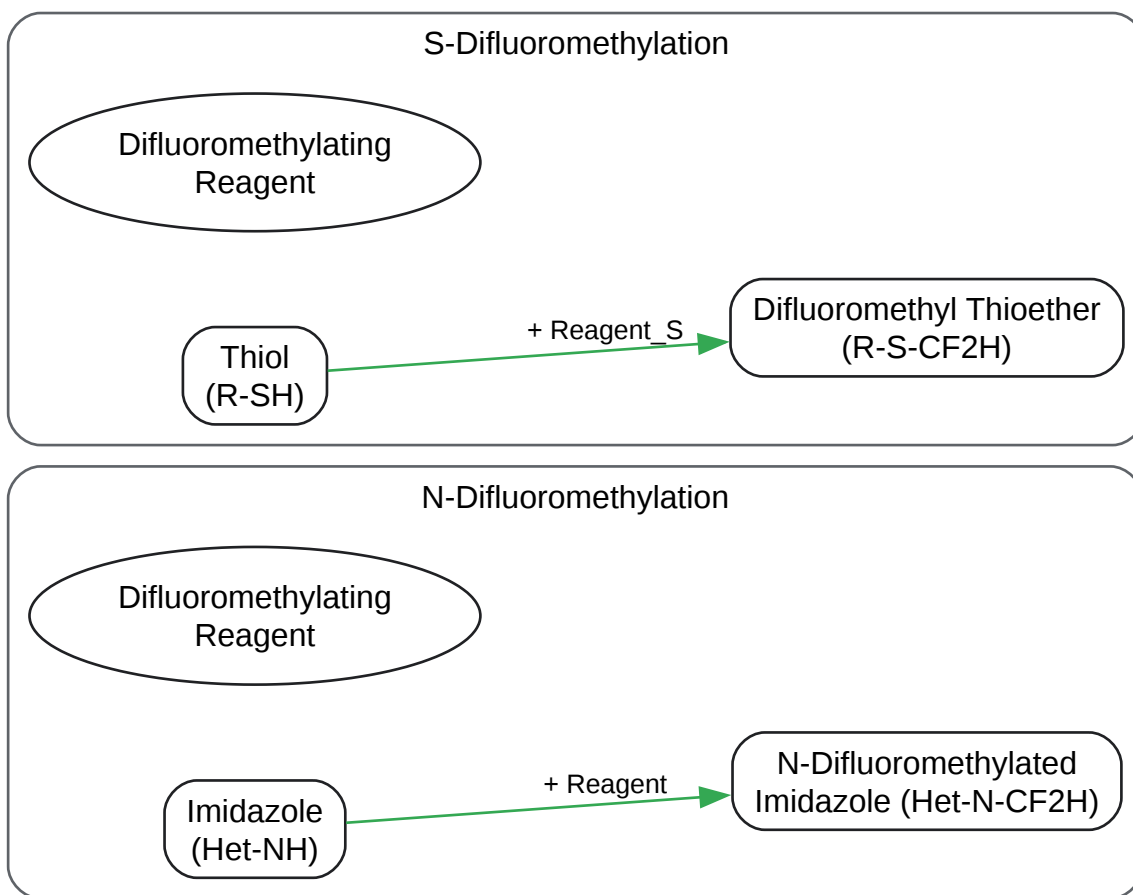
Synthesis of Difluoromethanol and Its Precursors

The direct synthesis and isolation of **difluoromethanol** are rarely performed. Instead, its synthetic utility is primarily accessed through the generation of difluorocarbene (:CF₂) from stable precursors, which then reacts with nucleophiles in a manner that formally corresponds to a reaction with **difluoromethanol**.

In Situ Generation of Difluorocarbene: The Gateway to Difluoromethanol's Reactivity

The most common approach to harnessing the synthetic potential of **difluoromethanol** involves the in situ generation of difluorocarbene, which serves as a key reactive intermediate.





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References

- 1. pubs.acs.org [pubs.acs.org]
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